molecular formula C12H11FO4 B2422010 2-((Benzyloxy)carbonyl)-1-fluorocyclopropanecarboxylic acid CAS No. 1823273-17-1

2-((Benzyloxy)carbonyl)-1-fluorocyclopropanecarboxylic acid

Cat. No. B2422010
CAS RN: 1823273-17-1
M. Wt: 238.214
InChI Key: BMOCFAXVYKDLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule. The (Benzyloxy)carbonyl part suggests the presence of a benzylic group, which is a common feature in organic chemistry . The 1-fluorocyclopropanecarboxylic acid part indicates the presence of a cyclopropane ring, a fluorine atom, and a carboxylic acid group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for creating similar compounds involve reactions like the Suzuki–Miyaura coupling and protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a cyclopropane ring (a three-carbon ring), a fluorine atom attached to one of the carbons in the ring, and a carboxylic acid group (COOH) also attached to one of the carbons in the ring. The (Benzyloxy)carbonyl group would be attached to the remaining carbon in the ring .


Chemical Reactions Analysis

The compound, due to the presence of the carbonyl group, could undergo a variety of reactions. Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Scientific Research Applications

Synthesis in Medical Imaging

One of the significant applications of this compound is in medical imaging, particularly in the synthesis of tumor-avid amino acids for positron emission tomography (PET). For example, the synthesis of [F‐18]‐1‐amino‐3‐fluorocyclobutane‐1‐carboxylic acid (FACBC), a new tumor-avid amino acid, used in PET imaging, is derived from a process starting with the reaction of benzyl bromide with epichlorohydrin, leading to 1-chloro-2-benzyloxy-3-brompropane (Shoup & Goodman, 1999).

Development of Fluorine-18-Labeled Compounds

Further, the compound plays a role in the development of fluorine-18-labeled compounds. It's utilized in synthesizing derivatives with various acids, including 4-fluorobenzoic acid and trans-4-fluorocyclohexanecarboxylic acid, for radiolabeling and evaluating their biological properties in rats (Lang et al., 1999).

Conformationally Rigid Analogue Synthesis

Additionally, the compound is used in the synthesis of conformationally rigid analogues of amino acids. An example is the synthesis of 8-((benzyloxy)carbonyl)-3-methylene-8-azabicyclo(3.2.1)octane-1,5-dicarboxylic acid, a rigid analogue of 2-amino-adipic acid (Kubyshkin et al., 2009).

Electrochemical Properties in Organometallic Chemistry

In organometallic chemistry, benzyloxy-functionalized complexes are synthesized to study their electrochemical properties. This includes the synthesis and characterization of benzyloxy-functionalized 1,3-propanedithiolate complexes relevant to the active site of [FeFe]-hydrogenases (Song et al., 2012).

Research in Polymer Science

In polymer science, this compound is utilized in the synthesis and polymerization of various molecules. For instance, the polymerization of 4(a)-benzyloxy-3(e)-cyano-6,8-dioxabicyclo[3.2.1]octane, a polysaccharide analogue, was achieved starting from 3,4-dihydro-2H-pyran-2-carbaldehyde (Sumi et al., 1984).

Safety and Hazards

While specific safety data for this compound is not available, similar compounds can pose hazards. For example, phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-fluoro-2-phenylmethoxycarbonylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO4/c13-12(11(15)16)6-9(12)10(14)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOCFAXVYKDLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C(=O)O)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Benzyloxy)carbonyl)-1-fluorocyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.